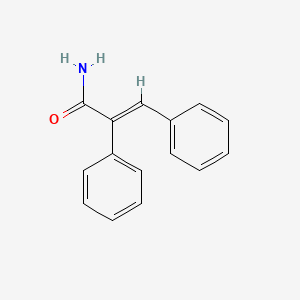

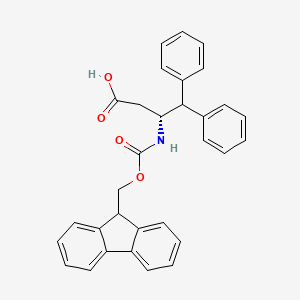

Acide Fmoc-(R)-3-amino-4,4-diphényl-butyrique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4,4-diphenylbutanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the fluorenyl group provides stability and facilitates the purification process.

Applications De Recherche Scientifique

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4,4-diphenylbutanoic acid has several applications in scientific research:

Peptide Synthesis: Widely used in the synthesis of peptides due to its protective group.

Bioconjugation: Used in the preparation of bioconjugates for drug delivery and diagnostic applications.

Medicinal Chemistry: Employed in the design and synthesis of novel therapeutic agents.

Material Science: Utilized in the development of new materials with specific properties.

Mécanisme D'action

Target of Action

The primary target of Fmoc-®-3-Amino-4,4-diphenyl-butyric acid is the amine group of amino acids . The compound acts as a protecting group for amines during peptide synthesis .

Mode of Action

Fmoc-®-3-Amino-4,4-diphenyl-butyric acid, or Fmoc, is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This forms a carbamate , which protects the amine during peptide synthesis . The Fmoc group is base-labile , meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc plays a crucial role in the solid-phase peptide synthesis (SPPS) . It is used as a temporary protecting group for the amine at the N-terminus in SPPS . , allowing for the efficient synthesis of peptides.

Pharmacokinetics

Its stability to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid is noteworthy .

Result of Action

The result of Fmoc action is the protection of the amine group during peptide synthesis . This allows for the efficient and rapid synthesis of peptides, including ones of significant size and complexity . The Fmoc group also has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions .

Action Environment

The action of Fmoc-®-3-Amino-4,4-diphenyl-butyric acid is influenced by the chemical environment in which it is used. For instance, the choice of solvent can affect the efficiency of the Fmoc protection and deprotection processes . Additionally, the presence of a base is necessary for the removal of the Fmoc group .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4,4-diphenylbutanoic acid typically involves multiple steps:

Fmoc Protection: The amino group is protected using the fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

Coupling Reaction: The protected amino acid is then coupled with 4,4-diphenylbutanoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines can handle large volumes and ensure precise control over reaction conditions, leading to higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4,4-diphenylbutanoic acid undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Coupling Reactions: The free amino group can participate in further coupling reactions to form peptide bonds.

Substitution Reactions: The compound can undergo substitution reactions where the fluorenyl group is replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

Coupling: Dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are typical reagents.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Peptides: Coupling reactions result in the formation of peptides.

Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-proline

- Nε-(tert-butoxycarbonyl)-Nα-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-lysine

- N-[(9H-Fluoren-9-ylmethoxy)carbonyloxy]succinimide

Uniqueness

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4,4-diphenylbutanoic acid is unique due to its specific structure, which includes a diphenylbutanoic acid moiety. This structure provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids.

Propriétés

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-diphenylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO4/c33-29(34)19-28(30(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-20-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-28,30H,19-20H2,(H,32,35)(H,33,34)/t28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRZIYGFRVKFSB-MUUNZHRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.